molecular formula C10H14N2O3S B11818715 1-[(3R)-1,1-dioxothiolan-3-yl]-3,5-dimethylpyrazole-4-carbaldehyde

1-[(3R)-1,1-dioxothiolan-3-yl]-3,5-dimethylpyrazole-4-carbaldehyde

Cat. No.: B11818715
M. Wt: 242.30 g/mol
InChI Key: DSQPOUMYQKHAFR-SECBINFHSA-N
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Description

1-[(3R)-1,1-dioxothiolan-3-yl]-3,5-dimethylpyrazole-4-carbaldehyde is a complex organic compound that features a unique combination of a dioxothiolan ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R)-1,1-dioxothiolan-3-yl]-3,5-dimethylpyrazole-4-carbaldehyde typically involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base . The reaction is carried out in ethanol or a mixture of ethanol and DMF to optimize yield and purity . The choice of solvent is critical, as it affects the rate of dithiocarbamate formation and the stability of the reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1-[(3R)-1,1-dioxothiolan-3-yl]-3,5-dimethylpyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-[(3R)-1,1-dioxothiolan-3-yl]-3,5-dimethylpyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of pesticides and antioxidants.

Mechanism of Action

The mechanism of action of 1-[(3R)-1,1-dioxothiolan-3-yl]-3,5-dimethylpyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3R)-1,1-dioxothiolan-3-yl]-3,5-dimethylpyrazole-4-carbaldehyde is unique due to its combination of a dioxothiolan ring and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

1-[(3R)-1,1-dioxothiolan-3-yl]-3,5-dimethylpyrazole-4-carbaldehyde

InChI

InChI=1S/C10H14N2O3S/c1-7-10(5-13)8(2)12(11-7)9-3-4-16(14,15)6-9/h5,9H,3-4,6H2,1-2H3/t9-/m1/s1

InChI Key

DSQPOUMYQKHAFR-SECBINFHSA-N

Isomeric SMILES

CC1=C(C(=NN1[C@@H]2CCS(=O)(=O)C2)C)C=O

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C=O

Origin of Product

United States

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